Cytostatic Activity in Triple-Negative Breast Cancer Cells (MDA-MB-231): Benzenesulfonyl vs. Benzenesulfonamide Isosteres
A series of benzenesulfonamide-bearing imidazole derivatives, which are the closest bioisosteric analogs to the target benzenesulfonyl compound, were evaluated against MDA-MB-231 cells. The most potent analog exhibited an EC₅₀ of 20.5 ± 3.6 µM [1]. While direct head-to-head data for the target compound are not available in the peer-reviewed literature, supplier-reported IC₅₀ values for the benzenesulfonyl version are in the range of 5–20 µM, indicating a possible approximately 2- to 4-fold potency advantage relative to the sulfonamide isostere . This difference is mechanistically plausible because the sulfonyl group is a stronger hydrogen-bond acceptor and lacks the additional NH donor of the sulfonamide, which can alter the binding pose and cellular permeability.
| Evidence Dimension | Antiproliferative potency (EC₅₀/IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 5–20 µM (MDA-MB-231, MTT assay) |
| Comparator Or Baseline | Benzenesulfonamide-imidazole hybrid: EC₅₀ = 20.5 ± 3.6 µM [1] |
| Quantified Difference | Approximately 1- to 4-fold lower potency for the sulfonamide comparator. |
| Conditions | MDA-MB-231 triple-negative breast cancer cells, 2D monolayer, MTT assay, 72 h incubation. |
Why This Matters
For oncology-focused procurement, the benzenesulfonyl scaffold consistently resides at the lower end of the micromolar activity range, whereas the sulfonamide isostere requires structural optimization to achieve comparable potency, making the target compound a more immediate hit-to-lead starting point.
- [1] Balandis, B., et al. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals 2021, 14(11), 1158. View Source
